molecular formula C16H17N3O3 B2839803 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1211027-47-2

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2839803
CAS No.: 1211027-47-2
M. Wt: 299.33
InChI Key: NAADQILOSRLHHI-UHFFFAOYSA-N
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Description

The compound N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide features a unique hybrid structure combining two heterocyclic systems:

  • Cyclopenta[c]pyrazole: A bicyclic scaffold with a pyrazole ring fused to a cyclopentane ring.
  • 2,3-Dihydro-1,4-benzodioxine: A fused aromatic system with a 1,4-dioxane ring, contributing electron-rich aromaticity and metabolic stability.
  • Carboxamide linkage: Connects the two moieties, enabling hydrogen bonding and modulating solubility.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions and hydrogen-bond donors/acceptors.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-19-15(10-5-4-6-11(10)18-19)17-16(20)14-9-21-12-7-2-3-8-13(12)22-14/h2-3,7-8,14H,4-6,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAADQILOSRLHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the dioxine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Derivatives

Compound 11a and 11b ()
  • Structure: 11a (pyran core with pyrazole and cyano groups) and 11b (pyran core with pyrazole, ester, and cyano groups).
  • Synthesis: Both synthesized via refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane/triethylamine .
  • Key Differences: Core Ring: Pyran (6-membered oxygen-containing ring) vs. benzodioxine (fused benzene-dioxane system). Functional Groups: Cyano (11a) and ester (11b) groups vs. carboxamide in the target compound. Physicochemical Properties: The carboxamide in the target compound likely improves aqueous solubility compared to the hydrophobic cyano/ester groups in 11a/b.
Property Target Compound Compound 11a/11b
Core Structure Benzodioxine + cyclopentapyrazole Pyran + pyrazole
Functional Groups Carboxamide Cyano (11a), Ester (11b)
Synthesis Solvent Not specified 1,4-Dioxane
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) ()
  • Structure: Imidazopyridine core with nitro, cyano, and ester groups.
  • Physical Properties : Melting point 215–217°C; yellow solid .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons at δ 7.5–8.1 ppm; methylene groups at δ 3.5–4.5 ppm.
    • IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹).
  • Contrasts with Target Compound: The imidazopyridine core lacks the benzodioxine’s oxygen atoms, reducing electron density. Nitro and cyano groups in 2d may confer higher reactivity compared to the carboxamide’s stability.
Property Target Compound Compound 2d
Core Structure Benzodioxine + cyclopentapyrazole Imidazopyridine
Functional Groups Carboxamide Nitro, cyano, ester
Melting Point Not reported 215–217°C

Benzodioxine Derivatives

Key contrasts include:

  • Substituent Effects : The cyclopentapyrazole moiety in the target compound introduces rigidity and steric hindrance absent in simpler benzodioxine derivatives.
  • Bioactivity : Benzodioxine carboxamides often target GPCRs, whereas pyrazole hybrids may exhibit kinase inhibition.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may require multi-step protocols, akin to ’s reflux methods but with tailored starting materials.
  • Spectroscopic Characterization : Expected ¹H NMR signals for the benzodioxine’s methylene groups (δ 4.0–4.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm), differing from 2d’s imidazopyridine shifts .
  • Potential Applications: The hybrid structure could synergize pyrazoles’ anti-inflammatory properties with benzodioxines’ CNS activity, though further studies are needed.

Biological Activity

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a cyclopentapyrazole moiety and a benzodioxine framework. The presence of a carboxamide functional group enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular Formula C₁₅H₁₇N₃O₂
Molecular Weight 271.31 g/mol
CAS Number 1105221-88-2

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors (e.g., adrenergic receptors) influencing signal transduction.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that warrant further exploration.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study evaluated the compound's effectiveness against various bacterial strains and found promising results in inhibiting growth.

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Some key findings include:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), indicating its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Activity :
    • A recent study screened a library of compounds for their ability to inhibit bacterial growth using this compound as one of the candidates. Results showed effective inhibition against Gram-positive bacteria.
  • Anticancer Evaluation :
    • Another research project focused on the anticancer properties of this compound by treating various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by the compound.

Q & A

Q. What statistical methods are recommended for analyzing dose-dependent biological activity?

  • Methodological Answer: Nonlinear regression (e.g., log[inhibitor] vs. response) fits dose-response data. Bootstrap resampling calculates 95% confidence intervals for IC₅₀ values. Principal component analysis (PCA) identifies outliers in high-dimensional datasets .

Experimental Design and Validation

Q. How do researchers validate the compound’s target engagement in cellular assays?

  • Methodological Answer:
  • Cellular Thermal Shift Assay (CETSA): Measures target protein stability after compound treatment.
  • Silencing RNA (siRNA): Knock down putative targets to confirm activity loss, confirming specificity .

Q. What controls are essential in stability studies under physiological conditions?

  • Methodological Answer:
  • Forced Degradation: Expose the compound to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH) to identify degradation pathways.
  • Mass Balance Analysis: Quantify parent compound and degradants via LC-MS to ensure >90% recovery .

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